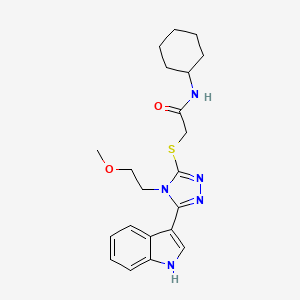
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a complex organic compound that integrates an indole moiety and a triazole ring. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It has a molecular weight of approximately 373.50 g/mol. The presence of the indole and triazole rings is crucial for its biological activity, as these structures are known to interact with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The indole and triazole rings may bind to active sites on these targets, modulating their activity and triggering biochemical pathways that lead to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which are vital in drug metabolism.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of triazole-thiones possess potent anticancer activity against various cancer cell lines. In vitro tests showed that some related compounds had IC50 values lower than 10 µM against human colon cancer cells (HCT 116) and other types of cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Related triazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to the one demonstrated comparable bactericidal activity to streptomycin and antifungal activity exceeding that of bifonazole .
Case Studies
- In Vitro Studies : A study on the anticancer effects of related compounds revealed that certain derivatives significantly inhibited cancer cell proliferation through apoptosis induction mechanisms.
- Enzyme Inhibition : Another research focused on enzyme inhibition showed that related triazole compounds effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Propriétés
IUPAC Name |
N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-28-12-11-26-20(17-13-22-18-10-6-5-9-16(17)18)24-25-21(26)29-14-19(27)23-15-7-3-2-4-8-15/h5-6,9-10,13,15,22H,2-4,7-8,11-12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPBAWQCVHXAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














